2,5-Diamino-3-bromobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diamino-3-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPSVLLVGFKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304530 | |
| Record name | 2,5-Diamino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82997-65-7 | |
| Record name | 2,5-Diamino-3-bromobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82997-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diamino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Diamino 3 Bromobenzonitrile and Its Precursors
Convergent and Linear Synthesis Pathways to the 2,5-Diamino-3-bromobenzonitrile Core
The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis would involve the sequential modification of a starting benzonitrile (B105546) or aniline (B41778) derivative, introducing the amino and bromo groups one by one. In contrast, a convergent approach would involve the synthesis of two or more fragments that are then combined to form the final product.
A plausible linear synthetic route to this compound could commence with a commercially available substituted benzonitrile. For instance, the synthesis could start from 5-nitroanthranilonitrile. The reduction of the nitro group to an amino group would yield 2,5-diaminobenzonitrile. A subsequent regioselective bromination at the 3-position would then furnish the desired product. The key challenge in this approach lies in controlling the regioselectivity of the bromination step, as the two amino groups strongly activate the aromatic ring towards electrophilic substitution at multiple positions.
Alternatively, a convergent synthesis might involve the coupling of a pre-functionalized aromatic fragment with a nitrile-containing synthon. However, given the substitution pattern of the target molecule, a linear approach starting from a suitably substituted aniline or benzonitrile derivative appears to be a more straightforward strategy.
Regioselective Bromination Approaches for Aryl Nitriles
The regioselective bromination of aryl nitriles, particularly those bearing multiple activating groups like amino substituents, is a critical step in the synthesis of compounds such as this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. Amino groups are strongly activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing.
In the case of 2,5-diaminobenzonitrile, the two amino groups would direct bromination to the 3-, 4-, and 6-positions. To achieve selective bromination at the 3-position, the use of protecting groups on the amino functionalities may be necessary. Acetylation of the amino groups to form amides, for example, can modulate their activating and directing effects, potentially favoring bromination at the desired position. The amide groups are still ortho-, para-directing, but their steric bulk can influence the regioselectivity of the reaction.
Various brominating agents can be employed for the electrophilic bromination of aromatic compounds. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of molecular bromine, which can help to control the selectivity of the reaction. organic-chemistry.orgelsevierpure.com Other brominating agents include molecular bromine (Br2), often in the presence of a Lewis acid catalyst, and other N-bromoamides. nih.gov The choice of solvent and reaction conditions can also significantly impact the regioselectivity of the bromination.
| Precursor | Brominating Agent | Conditions | Product | Reference |
| Aniline | n-Butyllithium, Trimethyltin chloride, Bromine | In situ formation of tin amide, then reaction with bromine | p-Bromoaniline | organic-chemistry.org |
| 6-Hydroxytetrahydroisoquinolines | Molecular Bromine | Varying temperatures | 5-Bromo-6-hydroxytetrahydroisoquinolines | researchgate.net |
| 8-Substituted Quinolines | Bromine | Varying conditions | Regioselective brominated quinolines | nih.gov |
Amination Reactions in the Construction of Diamino-Substituted Benzonitriles
The introduction of amino groups onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of diamino-substituted benzonitriles, several methods can be considered, including the reduction of nitro groups and transition metal-catalyzed amination reactions.
The reduction of dinitrobenzonitrile derivatives is a common strategy for the synthesis of diaminobenzonitriles. For example, 2,4-dinitrobenzonitrile (B1296554) can be reduced to 2,4-diaminobenzonitrile (B3263606) using reducing agents such as stannous chloride in the presence of hydrochloric acid. google.com Similarly, the reduction of other dinitrobenzonitrile isomers would provide access to the corresponding diaminobenzonitrile precursors.
In recent years, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of aryl halides or triflates with amines in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a potential route could involve the double amination of a dihalogenated benzonitrile, such as 3-bromo-2,5-dichlorobenzonitrile, with an ammonia (B1221849) equivalent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in such transformations.
Nitrile Group Introduction Strategies in Halogenated Anilines
The introduction of a nitrile group onto a halogenated aniline is another key synthetic transformation that can be employed in the synthesis of this compound. The Sandmeyer reaction is a classic method for the conversion of an aromatic amino group into a nitrile group. nih.govchemrxiv.org This reaction involves the diazotization of a primary aromatic amine with nitrous acid, followed by treatment with a copper(I) cyanide salt. For instance, a halogenated diaminoaniline could be selectively diazotized at one of the amino groups and then converted to the corresponding nitrile. However, controlling the selectivity of the diazotization in the presence of two amino groups can be challenging.
Alternatively, palladium-catalyzed cyanation reactions have become a popular method for the introduction of a nitrile group onto an aromatic ring. google.com This reaction typically involves the coupling of an aryl halide with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst. This approach could be applied to a dihalogenated diamino-benzene derivative to introduce the nitrile functionality. The choice of catalyst system and reaction conditions is critical to ensure high yields and to avoid side reactions.
Reactivity and Transformational Chemistry of 2,5 Diamino 3 Bromobenzonitrile
Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core
The benzene (B151609) ring of 2,5-Diamino-3-bromobenzonitrile is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating amino groups. These groups direct incoming electrophiles to the ortho and para positions. However, the existing substituents already occupy three of the six positions on the ring. The bromine atom and the nitrile group are deactivating and will influence the regioselectivity of substitution reactions.
Considering the directing effects of the substituents, the most probable positions for electrophilic attack are C4 and C6. The C4 position is para to the C1-nitrile and ortho to the C5-amino group, while the C6 position is ortho to the C5-amino group. The steric hindrance around the C4 position, situated between the bromine and an amino group, may favor substitution at the C6 position. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed to further functionalize the aromatic ring, though specific documented examples for this compound are not prevalent in the literature.
Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of significant importance for the formation of carbon-heteroatom and carbon-carbon bonds. The viability of SNAr reactions is often enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. In this molecule, the nitrile group at C1 is para to the bromine atom, which should facilitate nucleophilic attack.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are modern synthetic methods that could be applied to substitute the bromine atom. These reactions would allow for the introduction of a wide range of aryl, alkyl, and amino groups, respectively, thereby expanding the molecular diversity accessible from this starting material. For instance, a Suzuki coupling could introduce a new phenyl group, leading to a biphenyl (B1667301) derivative.
Transformations Involving the Amine Functionalities
The two primary amine groups at the C2 and C5 positions are key sites for a variety of chemical transformations, allowing for significant modulation of the molecule's properties.
Acylation and Alkylation Reactions for Functional Group Modulation
The amino groups of this compound can be readily acylated or alkylated to introduce new functional groups. Acylation, typically performed with acyl chlorides or anhydrides, would convert the amino groups into amides. This transformation is useful for protecting the amino groups during subsequent reactions or for introducing specific side chains to modulate biological activity. Alkylation, on the other hand, would lead to the formation of secondary or tertiary amines, which can also significantly alter the chemical and physical properties of the molecule. The relative reactivity of the two amino groups would depend on the specific reaction conditions and the steric environment of each group.
Condensation and Imine Formation in Diverse Chemical Environments
The ortho-diamine arrangement of the two amino groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would lead to the formation of quinoxaline (B1680401) derivatives. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. The general reaction involves the formation of two imine bonds in a concerted or stepwise manner, followed by aromatization to yield the stable quinoxaline ring system.
| Reactant | Product Type | Potential Significance |
| 1,2-Diketones (e.g., diacetyl) | Quinoxaline derivatives | Core structures in pharmaceuticals |
| Aldehydes | Dihydroquinazoline or other fused heterocycles | Building blocks for complex molecules |
| Phosgene or equivalents | Benzimidazolone derivatives | Access to diverse heterocyclic scaffolds |
Chemical Transformations of the Nitrile Group
The nitrile group at the C1 position is a versatile functional group that can undergo a variety of chemical transformations, further enhancing the synthetic utility of this compound.
Hydrolysis and Amidation Pathways
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation would convert the benzonitrile into a substituted benzoic acid, which could then be used in a variety of subsequent reactions, such as esterification or amide bond formation. Alternatively, controlled hydrolysis can lead to the formation of a primary amide, a functional group that is also a valuable synthetic intermediate and is present in many biologically active molecules. The choice of reaction conditions is crucial to selectively achieve either the carboxylic acid or the amide.
Cycloaddition Reactions and Heterocycle Formation
The chemical literature to date does not provide specific examples of cycloaddition reactions involving this compound. Cycloaddition reactions, such as the Diels-Alder or various [3+2] cycloadditions, are powerful methods for the synthesis of cyclic compounds. However, the specific application of this compound as a diene, dienophile, or a component in other cycloaddition pathways has not been documented in available research.
Similarly, while the structure of this compound, featuring two amino groups and a nitrile functionality on a benzene ring, suggests its potential as a precursor for the synthesis of various nitrogen-containing heterocycles, specific studies detailing these transformations are not readily found. The formation of heterocycles such as quinazolines, benzodiazepines, imidazoles, or pyrimidines typically involves the cyclocondensation of substituted anilines with appropriate reagents. For instance, the reaction of ortho-diamines with aldehydes or ketones can yield benzodiazepines, and reactions with orthoformates can lead to the formation of fused imidazole (B134444) rings.
Despite the theoretical potential for this compound to participate in such cyclization reactions, experimental data, including reaction conditions and the characterization of resulting heterocyclic products, are not present in the surveyed scientific literature. Further research would be necessary to explore and document the reactivity of this compound in the formation of heterocyclic systems.
Metal Catalyzed Cross Coupling Reactions Utilizing 2,5 Diamino 3 Bromobenzonitrile
Suzuki-Miyaura Coupling Strategies for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming carbon-carbon bonds, typically coupling an organoboron species with an organic halide. nih.govgoogle.com This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoborane and reductive elimination to yield the coupled product. nih.gov
The coupling of aryl halides with arylboronic acids or their esters is a cornerstone of Suzuki-Miyaura chemistry, enabling the synthesis of biaryl and polyaryl structures. orientjchem.orggoogle.com For a substrate like 2,5-Diamino-3-bromobenzonitrile, this reaction would involve its reaction with various arylboronic acids. While specific examples for this exact substrate are not detailed in the searched literature, the coupling of related compounds like other bromobenzonitriles has been successfully demonstrated. researchgate.netgoogle.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially given the potential for the amino groups on the ring to coordinate with the palladium center.
Table 1: Representative Conditions for Suzuki-Miyaura Aryl-Aryl Coupling (Note: This table is illustrative of typical conditions for related substrates, as specific data for this compound was not found.)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 90-110 |
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides to form aryl-alkynyl C-C bonds. nih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne would yield a 3-alkynyl-2,5-diaminobenzonitrile derivative. Such transformations are documented for structurally similar substrates like 2-amino-3-bromopyridines, highlighting the feasibility of this approach. google.com The reaction conditions, particularly the choice of base and solvent, are critical for success. nih.gov
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | DMF | 80-100 |
| Pd(OAc)₂ | CuI | P(p-tol)₃ | DBU | THF | 60-80 |
| PdCl₂(dppf) | CuI | - | Cs₂CO₃ | Dioxane | 100 |
Heck Reactions for Olefin Functionalization
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and the introduction of vinyl groups. google.com Applying this to this compound would involve reacting it with various olefins, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. The regioselectivity of the olefin insertion can be a key challenge, often influenced by the electronic nature of the olefin and the specific catalyst system used. While literature specifically detailing the Heck reaction with this compound is sparse, the reaction is broadly applicable to a wide range of aryl bromides.
Stille Coupling Methodologies with Organostannanes
The Stille reaction facilitates C-C bond formation by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. The reaction of this compound with various organostannanes (e.g., arylstannanes, vinylstannanes) would provide access to a diverse range of substituted benzonitrile (B105546) derivatives. The primary drawback of this methodology is the toxicity of the tin reagents and byproducts.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a fundamental tool for synthesizing arylamines. The reaction of this compound with a primary or secondary amine would result in the formation of a 3,5-diamino-2-(substituted amino)benzonitrile. The success of this transformation heavily relies on the choice of a suitable phosphine (B1218219) ligand, which is critical for facilitating the catalytic cycle. The existing amino groups on the substrate could potentially compete or interfere with the reaction, making the selection of reaction conditions particularly important.
Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination (Note: This table shows common catalyst/ligand combinations for aryl bromides. Specific data for this compound was not found.)
| Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 |
Other Transition Metal-Mediated Transformations
Beyond the canonical palladium-catalyzed reactions, other transition metals like nickel and copper can also mediate important transformations of aryl halides. researchgate.net Nickel catalysts, being less expensive than palladium, are often used for similar cross-coupling reactions. researchgate.net Copper-catalyzed reactions, such as the Ullmann condensation, represent a classic method for forming C-N and C-O bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. The specific reactivity of this compound in these alternative metal-catalyzed systems would depend heavily on the reaction conditions and the nature of the coupling partner.
Copper-Catalyzed Processes for Diverse Bond Formations
Copper-catalyzed cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig type reactions, are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Given the presence of the bromo substituent on the aromatic ring of this compound, it is theoretically a prime candidate for such transformations.
In analogous systems, copper catalysts, often in the presence of a suitable ligand and base, facilitate the coupling of aryl bromides with a wide range of nucleophiles. For instance, the reaction of a similar bromo-amino-benzonitrile with amines, amides, or nitrogen-containing heterocycles would be expected to yield novel, more complex diamine structures. Similarly, coupling with terminal alkynes (Sonogashira-type reaction) or organoboron reagents (Suzuki-Miyaura-type reaction) could, in principle, be achieved under copper catalysis to introduce new carbon-based substituents.
However, a thorough search of the available chemical literature and reaction databases has yielded no specific examples of copper-catalyzed cross-coupling reactions utilizing this compound as a substrate. The following table outlines hypothetical reaction parameters based on established methods for related compounds, which could serve as a starting point for future investigations.
| Hypothetical Reaction | Coupling Partner | Potential Catalyst System | Potential Product Class |
| C-N Coupling | Primary/Secondary Amine | CuI, L-proline, K2CO3 | Substituted Triamine |
| C-C (Suzuki-type) | Arylboronic Acid | Cu(OAc)2, phosphine ligand, base | Biphenyl (B1667301) derivative |
| C-C (Sonogashira-type) | Terminal Alkyne | CuI, Pd catalyst, amine base | Alkynylbenzonitrile derivative |
Nickel-Catalyzed Reactions and C-CN Bond Activation
Nickel catalysis offers a complementary and sometimes superior alternative to palladium and copper for various cross-coupling reactions. Nickel catalysts are known to be particularly effective in the activation of challenging bonds, including the carbon-cycano (C-CN) bond.
While the primary reactive site on this compound would be the carbon-bromine bond, the potential for nickel to mediate reactions involving the nitrile group is an intriguing possibility. Nickel-catalyzed decyanation or cyanation reactions have been reported for other aryl nitriles. In the context of this compound, a nickel catalyst could potentially facilitate either the replacement of the bromine atom or a transformation involving the nitrile functionality.
As with copper catalysis, there is currently no published research detailing the use of this compound in nickel-catalyzed cross-coupling reactions. The exploration of its reactivity with various nickel-ligand systems presents a promising area for future research. A hypothetical reaction screen could involve the conditions summarized in the table below.
| Hypothetical Reaction | Reagent | Potential Catalyst System | Potential Transformation |
| C-Br Cross-Coupling | Organozinc reagent | NiCl2(dppp) | Aryl-aryl coupling |
| C-CN Activation | Reducing agent | Ni(COD)2, phosphine ligand | Decyanation or functionalization |
Photoredox Catalysis in Novel Transformations
Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of a wide array of chemical bonds. This technique utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.
Aryl bromides are common substrates in photoredox catalysis, often undergoing reductive dehalogenation or participating in cross-coupling reactions. The electron-rich nature of this compound, due to the two amino groups, could influence its redox properties and its reactivity in photoredox cycles. For instance, a photoredox-catalyzed reaction with a suitable coupling partner could proceed via the formation of an aryl radical at the position of the bromine atom.
Despite the broad applicability of photoredox catalysis, a review of the literature indicates that this compound has not yet been employed as a substrate in any published photoredox-catalyzed transformations. The potential for its use in reactions such as C-H functionalization, atom transfer radical addition (ATRA), or dual catalysis systems remains an open and unexplored field of study. The table below outlines a potential starting point for investigating the photoredox reactivity of this compound.
| Hypothetical Reaction | Coupling Partner | Potential Catalyst System | Potential Product Type |
| Aryl-Alkyl Coupling | Alkyl radical precursor | Ir or Ru photocatalyst, Ni co-catalyst | Alkylated benzonitrile |
| Reductive Dehalogenation | H-atom donor | Organic dye photocatalyst, amine reductant | 2,5-Diaminobenzonitrile |
Derivatization Strategies and Applications in Complex Heterocyclic Synthesis
Construction of Benzimidazole (B57391) Derivatives
The synthesis of benzimidazole derivatives from 2,5-Diamino-3-bromobenzonitrile leverages the reactivity of the ortho-phenylenediamine moiety. The two adjacent amino groups readily undergo condensation reactions with a variety of carbonyl-containing compounds, such as aldehydes and carboxylic acids, to form the characteristic fused imidazole (B134444) ring.
The general approach involves the reaction of this compound with an appropriate aldehyde in the presence of an acid catalyst or under thermal conditions. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole core. The bromine and cyano substituents on the benzimidazole ring can then be further functionalized, allowing for the generation of a library of diverse derivatives. Similarly, reaction with carboxylic acids or their derivatives, often requiring harsher conditions or the use of activating agents, also leads to the formation of 2-substituted benzimidazoles.
| Reagent | Product Type | Key Features |
| Aldehyd (R-CHO) | 2-Substituted-6-bromo-4-cyanobenzimidazole | Versatile reaction, allows for a wide range of 'R' groups. |
| Carboxylic Acid (R-COOH) | 2-Substituted-6-bromo-4-cyanobenzimidazole | Often requires activating agents or high temperatures. |
Formation of Triazine and Pyrimidine (B1678525) Derivatives
The diamino functionality of this compound also serves as a key element in the construction of six-membered heterocyclic rings like triazines and pyrimidines.
The synthesis of triazine derivatives can be achieved through the reaction of this compound with reagents such as cyanoguanidine. This reaction typically proceeds via a cyclocondensation mechanism, where the amino groups of the benzonitrile (B105546) derivative react with the carbon and nitrogen atoms of the cyanoguanidine to form the triazine ring.
For the formation of pyrimidine derivatives, this compound can be reacted with 1,3-dicarbonyl compounds or their equivalents. The amino groups attack the carbonyl carbons, leading to a condensation reaction and subsequent cyclization to form the pyrimidine ring. The bromo and cyano groups on the resulting fused pyrimidine system offer further opportunities for synthetic elaboration.
| Reagent | Resulting Heterocycle | Synthetic Approach |
| Cyanoguanidine | Triazine | Cyclocondensation |
| 1,3-Dicarbonyl Compound | Pyrimidine | Condensation-Cyclization |
Pyrrole (B145914) and Indole (B1671886) Scaffold Synthesis
The synthesis of pyrrole and indole scaffolds from this compound involves strategic transformations of its functional groups.
The Paal-Knorr synthesis provides a classical route to pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.inyoutube.com In the context of this compound, one of the amino groups can act as the primary amine, reacting with a 1,4-dicarbonyl to form a substituted pyrrole fused to the benzene (B151609) ring.
For the synthesis of indole scaffolds, the Fischer indole synthesis is a prominent method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. byjus.comspringernature.comwikipedia.orgyoutube.comorganic-chemistry.org To utilize this compound in this synthesis, one of the amino groups would first need to be converted into a hydrazine (B178648) functionality. This could be achieved through diazotization followed by reduction. The resulting hydrazine derivative can then be reacted with a suitable carbonyl compound to construct the indole ring system, bearing the bromo and cyano substituents.
| Target Scaffold | Synthetic Method | Key Transformation |
| Pyrrole | Paal-Knorr Synthesis | Reaction of an amino group with a 1,4-dicarbonyl compound. |
| Indole | Fischer Indole Synthesis | Conversion of an amino group to a hydrazine, followed by reaction with a carbonyl compound. |
Annulation and Intramolecular Cyclization Reactions for Fused Ring Systems
The presence of multiple reactive sites on this compound makes it an excellent substrate for annulation and intramolecular cyclization reactions, leading to the formation of complex, polycyclic fused ring systems. These reactions often involve the strategic introduction of a second reactive moiety onto one of the amino groups, followed by a cyclization event involving another part of the molecule.
For instance, acylation of one of the amino groups with a suitable reagent can introduce a side chain that can subsequently undergo an intramolecular cyclization with the other amino group, the nitrile group, or even the bromine atom via a transition-metal-catalyzed process. These strategies allow for the construction of a wide variety of fused heterocyclic systems, significantly expanding the molecular diversity accessible from this starting material. The specific nature of the fused ring system depends on the nature of the introduced side chain and the cyclization conditions employed.
Macrocyclization Approaches Utilizing the Diamino-Bromobenzonitrile Scaffold
The bifunctional nature of this compound, with its two amino groups, makes it a suitable building block for the synthesis of macrocycles. nih.govnih.gov Macrocyclization can be achieved by reacting the diamine with a long-chain bifunctional electrophile. The reaction typically proceeds under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
The two amino groups can react with, for example, a diacyl chloride or a dialdehyde (B1249045) to form a large ring structure incorporating the bromobenzonitrile unit. The bromine atom and the nitrile group within the macrocyclic structure can be further modified to fine-tune the properties of the macrocycle, such as its cavity size, shape, and binding capabilities.
| Reactant Type | Resulting Structure | Key Condition |
| Long-chain Diacyl Chloride | Macrocyclic Diamide | High Dilution |
| Long-chain Dialdehyde | Macrocyclic Diimine | High Dilution |
Development of Covalent Organic Framework (COF) Monomers and Linkers
The rigid structure and multiple reactive sites of this compound make it a promising candidate for the development of monomers and linkers for the synthesis of Covalent Organic Frameworks (COFs). sci-hub.segoogle.comrsc.orgosti.govmdpi.com COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, which are of great interest for applications in gas storage, catalysis, and sensing.
The diamino functionality allows for the formation of linkages, for example, through Schiff base condensation with polyaldehydes, to create extended two-dimensional or three-dimensional networks. The bromine atom can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities within the COF pores. The nitrile group can also participate in network formation or be used to tune the electronic properties of the resulting framework. The defined geometry of the monomer is crucial for achieving the long-range order and crystallinity characteristic of COFs.
| Application | Role of this compound | Key Features for COF Synthesis |
| COF Synthesis | Monomer/Linker | Rigid structure, two reactive amino groups for network formation, bromo and cyano groups for functionalization. |
Mechanistic Investigations of Reactions Involving 2,5 Diamino 3 Bromobenzonitrile
Elucidation of Reaction Pathways and Identification of Transient Intermediates
The transformation of 2,5-diamino-3-bromobenzonitrile into more complex heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines, proceeds through a series of well-defined reaction pathways involving distinct transient intermediates. The initial and most critical step is often the conversion of the diamino-bromobenzonitrile into a corresponding aminopyrazole derivative. This transformation typically involves a cyclization reaction.
One of the most common methods for synthesizing aminopyrazoles involves the condensation of a suitable precursor with hydrazine (B178648) or its derivatives. For a substituted benzonitrile (B105546) like this compound, the reaction pathway would likely commence with the nucleophilic attack of hydrazine on the nitrile carbon. This is followed by an intramolecular cyclization involving one of the amino groups to form the pyrazole (B372694) ring. The presence of the bromo and amino substituents on the benzene (B151609) ring influences the electronic properties of the nitrile group and the amino groups, thereby affecting the feasibility and regiochemistry of this cyclization.
The elucidation of these pathways often relies on a combination of experimental techniques and computational modeling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying stable intermediates and final products. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors, which can be derived from this compound, the reaction with β-dicarbonyl compounds is a key step. The mechanism involves the initial nucleophilic addition of the amino group of the pyrazole to a carbonyl group of the β-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring.
Transient intermediates, which are highly reactive and short-lived, are more challenging to detect directly. Their existence is often inferred from trapping experiments or computational studies that map the potential energy surface of the reaction. For example, in the formation of pyrazolo[1,5-a]quinazolinones from the reaction of 5-aminopyrazoles with dimedone and dimethylformamide dimethylacetal (DMFDMA), the formation of an enaminone intermediate has been proposed and, in some cases, isolated.
Kinetic Studies of Key Transformations for Rate Determination
Kinetic studies are essential for understanding the factors that govern the speed of chemical reactions and for optimizing reaction conditions. For reactions involving this compound, kinetic analysis can provide insights into the rate-determining step of a multi-step synthesis and the influence of various parameters such as temperature, concentration, and catalyst loading.
While specific kinetic data for reactions of this compound are not extensively reported in the public domain, analogies can be drawn from studies of similar systems. For instance, the kinetics of the cyclization of 2-(3-phenylthioureido)benzonitrile to form a quinazoline (B50416) derivative has been studied. chemicalpapers.com This reaction was found to be first-order with respect to both the substrate and the catalyst (water or methanol). chemicalpapers.com From the temperature dependence of the reaction rate, activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) were determined. chemicalpapers.com
A similar approach could be applied to investigate the kinetics of the cyclization of this compound to form an aminopyrazole or its subsequent reactions. A hypothetical kinetic study on the cyclocondensation of a derivative of this compound with a β-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine (B1248293) could involve monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy.
Table 1: Hypothetical Kinetic Data for the Reaction of an Aminopyrazole Derivative with a β-Dicarbonyl Compound
| Experiment | [Aminopyrazole] (M) | [β-Dicarbonyl] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
From such data, the rate law for the reaction could be determined. For example, if the reaction is found to be first order in the aminopyrazole and zero order in the β-dicarbonyl compound, the rate law would be: Rate = k[Aminopyrazole]. The rate constant, k, could then be calculated at different temperatures to determine the activation parameters.
Role of Catalysts and Ligands in Modulating Reaction Efficiency and Selectivity
Catalysts and their associated ligands play a pivotal role in modern organic synthesis, often enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of reactions involving derivatives of this compound, transition metal catalysts, particularly those based on palladium and rhodium, are of significant importance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound provides a handle for such transformations, allowing for the introduction of a wide variety of substituents onto the aromatic ring. The choice of palladium precursor, ligand, base, and solvent can profoundly influence the outcome of these reactions. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
Rhodium catalysts have also been employed in the synthesis of complex nitrogen heterocycles. For example, Rh(III)-catalyzed C-H activation and annulation reactions provide an efficient route to various fused ring systems. While direct application to this compound is not widely documented, the principles are applicable. The catalyst, often in conjunction with a directing group, can activate a C-H bond, which then undergoes further reaction to build a new ring.
The catalyst and ligand system can also be crucial in controlling selectivity. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, Lewis acids or bases can be used to catalyze the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, facilitating the formation of the fused ring system. rsc.org
Table 2: Examples of Catalytic Systems in Related Syntheses
| Reaction Type | Catalyst | Ligand | Application |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Triphenylphosphine | C-C bond formation |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | C-N bond formation |
| C-H Activation/Annulation | [RhCp*Cl₂]₂ | - | Heterocycle synthesis |
Stereochemical Control and Regioselectivity in Derived Transformations
In the synthesis of complex molecules, controlling the spatial arrangement of atoms (stereochemistry) and the position of chemical reactions (regioselectivity) is of paramount importance. For reactions involving this compound and its derivatives, these aspects are critical in determining the structure and properties of the final products.
Regioselectivity is a key consideration in the initial cyclization to form an aminopyrazole and in subsequent reactions. The substitution pattern on the benzonitrile ring, with two amino groups and a bromine atom, presents multiple reactive sites. The relative reactivity of the two amino groups and the potential for different cyclization pathways can lead to the formation of isomeric products. The reaction conditions, including the choice of solvent and catalyst, can often be tuned to favor the formation of a specific regioisomer.
For example, in the reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds, two different pyrazolo[1,5-a]pyrimidine regioisomers can potentially be formed. The regioselectivity of this cyclocondensation is influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions. It has been shown that the reaction can be directed towards a specific isomer by careful selection of the reaction temperature and the use of specific bases or acid catalysts.
Stereochemical control becomes relevant when chiral centers are introduced into the molecule. While this compound itself is achiral, its subsequent transformations can lead to the formation of chiral products. For instance, if a derivative of this compound is reacted with a chiral reagent or a catalyst containing a chiral ligand, it is possible to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. This is particularly important in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.
The study of regioselectivity often involves the use of advanced spectroscopic techniques, such as 2D NMR, to unambiguously determine the structure of the products. X-ray crystallography can also provide definitive proof of the regiochemical and stereochemical outcome of a reaction.
Table 3: Factors Influencing Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
| Factor | Influence |
| Substituents on Aminopyrazole | Electronic and steric effects can direct the initial nucleophilic attack. |
| Substituents on β-Dicarbonyl Compound | The relative reactivity of the two carbonyl groups determines the cyclization pathway. |
| Reaction Temperature | Can influence the kinetic versus thermodynamic product distribution. |
| Catalyst/Promoter | Acidic or basic catalysts can selectively activate certain reactive sites. |
Computational and Theoretical Chemistry Studies of 2,5 Diamino 3 Bromobenzonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
For instance, a DFT study on 2,5-diamino-1,4-benzoquinone, which also features amino groups on a benzene (B151609) ring, utilized the B3LYP/aug-cc-pvtz level of theory to investigate its structure and stability. academie-sciences.fr Such calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. The stability of the resulting structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a transition state rather than a stable minimum. The relative energies of different isomers or tautomers can also be calculated to determine the most stable form. In the case of 2,5-diamino-1,4-benzoquinone, the keto form was found to be more stable than the enol form. academie-sciences.fr
A hypothetical DFT analysis of 2,5-Diamino-3-bromobenzonitrile would similarly predict bond lengths, bond angles, and dihedral angles. The presence of the bromine atom and the nitrile group, in addition to the two amino groups, would create a unique electronic environment that influences the geometry and stability of the benzene ring.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |
| C-Br | ~1.90 | - | - |
| C-CN | ~1.45 | - | - |
| C-N (amino) | ~1.40 | - | - |
| C≡N | ~1.15 | - | - |
| N-H | ~1.01 | - | - |
| C-C-N | - | ~178 | - |
| C-C-Br | - | ~120 | - |
| C-C-NH2 | - | ~120 | - |
Note: This table is illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would need to be calculated using DFT.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For aromatic compounds containing amino and cyano groups, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. The hydrogen atoms of the amino groups and the regions around the bromine atom might exhibit positive potential. This information is crucial for understanding how this compound might interact with other molecules.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
The key interactions revealed by NBO analysis include donations from filled (donor) orbitals to empty (acceptor) orbitals. In this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and bromine atoms and the antibonding π* orbitals of the benzene ring and the nitrile group. These delocalization effects are crucial for understanding the electronic structure and reactivity.
A study on a different molecule highlighted that interactions such as π to π* and lone pair to π* contribute significantly to the stability, with stabilization energies that can be quantified in kcal/mol. researchgate.net For this compound, NBO analysis would provide a quantitative measure of the electron delocalization from the amino groups and the bromine atom to the aromatic ring and the nitrile group.
Table 2: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) of NH2 | π* (C-C) of ring | High |
| LP (N) of NH2 | π* (C≡N) | Moderate |
| LP (Br) | π* (C-C) of ring | Moderate |
| π (C-C) of ring | π* (C-C) of ring | High |
| π (C-C) of ring | π* (C≡N) | Moderate |
Note: This table is illustrative. The actual stabilization energies (E(2)) would be determined from a specific NBO calculation.
Prediction of Chemical Reactivity and Selectivity Profiles
Computational methods can predict the chemical reactivity and selectivity of a molecule, which is vital for designing synthetic routes and understanding its behavior in chemical reactions. nih.gov The reactivity of this compound is influenced by the interplay of the electron-donating amino groups and the electron-withdrawing nitrile and bromo groups.
Studies on p-amino aromatic compounds have shown that they can react with nucleophiles, and their reactivity is often related to their oxidation to reactive intermediates. europa.eu For this compound, the amino groups would activate the aromatic ring towards electrophilic substitution, while the nitrile and bromo groups would deactivate it. The positions for substitution would be determined by the directing effects of these functional groups. Computational models can calculate reactivity indices such as Fukui functions and local softness to predict the most likely sites for electrophilic, nucleophilic, and radical attack.
Modeling of Reaction Transition States and Energy Barriers
Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of their corresponding energy barriers. Computational chemistry allows for the modeling of reaction pathways and the determination of the activation energies for various possible reactions.
For this compound, one could model reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. By calculating the geometries and energies of the reactants, transition states, and products, the reaction mechanism can be elucidated. For example, in a study of proton transfer in a related diamino compound, DFT calculations were used to map out the potential energy surface and identify the transition state structures for both stepwise and concerted mechanisms. academie-sciences.fr This type of analysis would be invaluable for predicting the feasibility and kinetics of reactions involving this compound.
Solvent Effects on Reactivity and Electronic Properties via Computational Models
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure and reactivity of a solute.
A study on a related diamino compound demonstrated that the presence of a solvent like water can increase the energy barriers for proton transfer due to the stabilization of the ground state through hydrogen bonding. academie-sciences.fr For this compound, the polarity of the solvent would affect the charge distribution and the energies of the molecular orbitals. The amino and nitrile groups are capable of forming hydrogen bonds, which would be explicitly accounted for in more advanced solvent models. Understanding these solvent effects is crucial for predicting the behavior of the compound in a solution-phase reaction.
Theoretical Considerations of Non-linear Optical (NLO) Properties
The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, such as that from a high-intensity laser, which is a key factor for a significant NLO response. researchgate.netnih.gov In the case of this compound, the molecule possesses strong electron-donating amino (-NH2) groups and an electron-accepting cyano (-CN) group attached to a benzene ring, which acts as the π-conjugated bridge.
Theoretical investigations into the NLO properties of similar substituted aromatic compounds have established a clear structure-property relationship. mq.edu.au The strength of the donor and acceptor groups, as well as the nature and length of the conjugated system, directly influences the molecular polarizability (α) and hyperpolarizabilities (β and γ), which are the microscopic measures of a material's NLO response. mq.edu.au
Key Molecular Features of this compound Influencing Potential NLO Properties:
Donor-Acceptor System: The presence of two amino groups is expected to significantly enhance the electron-donating capacity of the system. The cyano group is a well-known electron acceptor. This "push-pull" electronic arrangement is a classic design strategy for creating molecules with high first hyperpolarizability (β), a key parameter for second-order NLO effects. mq.edu.au
π-Conjugated System: The benzene ring allows for the delocalization of π-electrons between the donor and acceptor groups, which is essential for mediating the intramolecular charge transfer. nih.gov
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules. nih.govacs.org These methods can be used to calculate key parameters like the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov For instance, in studies of other organic molecules, DFT calculations have been successfully employed to elucidate the relationship between molecular structure and NLO activity, often showing good agreement with experimental results where available. nih.gov
Although specific calculated values for this compound are not published, a hypothetical computational study would likely involve the following steps:
Geometry optimization of the molecule to find its most stable conformation.
Calculation of the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is often associated with higher polarizability.
Computation of the static and dynamic polarizabilities and hyperpolarizabilities.
The results of such a study would provide a quantitative measure of the NLO potential of this compound. Based on the analysis of similar structures, it is reasonable to hypothesize that the compound would exhibit a significant NLO response, making it a candidate for further experimental and theoretical investigation in the field of non-linear optics. nih.govmq.edu.au
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in 2,5 Diamino 3 Bromobenzonitrile Chemistry
High-Resolution Mass Spectrometry for Complex Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of products derived from 2,5-Diamino-3-bromobenzonitrile. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is critical in distinguishing between products with similar nominal masses, such as those formed during halogenation or substitution reactions.
In the context of aniline (B41778) chemistry, HRMS has been effectively used to identify a variety of disinfection byproducts formed during chlorination. nih.gov This includes the characterization of chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines, demonstrating the power of HRMS in unraveling complex reaction pathways. nih.gov For instance, in the study of aniline halogenation, product analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) revealed the formation of large-molecule byproducts, providing insights into the reaction mechanisms which include initial ring chlorination and hydroxylation. nih.gov
The accurate mass data from HRMS is also vital in confirming the identity of synthesized compounds and can be used in conjunction with other techniques to build a comprehensive picture of the reaction outcome. In lipidomics, for example, imaging mass spectrometry with high resolution has enabled the detailed mapping of lipid distributions in tissue samples. sigmaaldrich.comsigmaaldrich.com
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis of organic molecules, including derivatives of this compound. Techniques such as 1H, 13C, and 15N NMR provide fundamental information about the molecular skeleton, while more sophisticated experiments offer deeper insights into stereochemistry and conformational preferences.
Conformational analysis of substituted benzamides has been successfully investigated using a combination of Lanthanide-Induced-Shift (LIS) analysis and theoretical calculations. nih.gov This approach can determine the relative populations of different conformers in solution. nih.gov For flexible molecules, NMR is used to determine the averaged chemical shifts and coupling constants, which are sensitive to the conformational equilibrium. auremn.org.br The use of variable temperature NMR and exchange spectroscopy can further elucidate the energy barriers between different rotational isomers. copernicus.org
Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for determining through-space proximities of atoms, which is crucial for establishing stereochemistry and conformation. nih.gov For instance, 15N-half filtered NOESY experiments have been employed to probe conformational differences at the inhibitor-protein interface in enzyme complexes. nih.gov The application of these advanced NMR methods to the study of this compound and its reaction products can provide invaluable data on their three-dimensional structures and dynamic behavior in solution.
| Technique | Information Gained | Application Example |
| 1D NMR (¹H, ¹³C, ¹⁵N) | Basic molecular structure, chemical environment of nuclei. | Identification of functional groups in reaction products. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, correlation of protons and carbons. | Elucidation of the complete chemical structure of novel derivatives. |
| NOESY | Through-space proximity of nuclei. | Determination of stereochemistry and preferred conformations in solution. nih.gov |
| Variable Temperature NMR | Dynamic processes and energy barriers. | Studying rotational barriers around single bonds. copernicus.org |
| Lanthanide-Induced Shift (LIS) Analysis | Conformer populations in solution. | Quantifying the equilibrium between different conformers of substituted benzamides. nih.gov |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.
For halogenated anilines, X-ray crystallography can confirm the positions of the halogen and amino substituents on the aromatic ring. rsc.org The crystal structure of an analog of spirooxindole[pyrano-bis-2H-l-benzopyran] derivatives was stabilized by an extensive network of N-H···O, O-H···O, C-H···π, and π···π interactions. researchgate.net Analysis of the crystal structure of 2-amino-5-bromobenzoic acid has provided detailed structural information. indexcopernicus.com
The data obtained from X-ray crystallography is invaluable for understanding the intrinsic structural properties of this compound and how these properties influence its reactivity and the structures of its derivatives. It also provides a solid benchmark for validating the results of theoretical calculations.
| Parameter | Information Provided | Significance |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Foundational for solving the crystal structure. |
| Space Group | The symmetry elements present in the crystal lattice. | Describes the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise position of each atom in the unit cell. | Defines the molecular geometry, including bond lengths and angles. |
| Intermolecular Contacts | Distances and angles between atoms of adjacent molecules. | Reveals hydrogen bonds, halogen bonds, and other non-covalent interactions. |
In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring
In situ and operando spectroscopy are powerful methodologies for studying chemical reactions as they occur, providing real-time information on the concentrations of reactants, intermediates, and products. nih.govnih.gov This allows for the elucidation of reaction mechanisms and the optimization of reaction conditions.
Techniques such as in situ NMR and FTIR spectroscopy are particularly well-suited for monitoring reactions involving this compound. magritek.comspectroscopyonline.com For example, in situ NMR has been used to monitor the progress of various organic reactions, including the synthesis of functionalized tetrahydroquinolines and the hydrodehalogenation of aryl halides. researchgate.net The development of flow NMR and flow FTIR systems has further enhanced the capability to detect and quantify transient reaction intermediates. researchgate.net
In a study on the synthesis of benzoxazole, a "flow FTIR" device coupled with an NMR spectrometer was used to elucidate the reaction mechanism by observing reaction intermediates. researchgate.net Similarly, benchtop 19F NMR spectroscopy has been employed for real-time monitoring of the Biginelli condensation to synthesize trifluorinated dihydropyrimidinones. acs.org These techniques could be applied to study the kinetics and mechanism of reactions involving this compound, such as its participation in electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. wolfram.commasterorganicchemistry.comacs.org
Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.comresearchgate.net These techniques are highly sensitive to changes in molecular structure, bonding, and intermolecular interactions.
The combination of FT-IR and FT-Raman spectroscopy offers complementary information. spectroscopyonline.com Generally, polar functional groups exhibit strong absorptions in the IR spectrum, while non-polar bonds and symmetric vibrations are more prominent in the Raman spectrum. spectroscopyonline.com
For halogen-substituted aromatic compounds, vibrational spectroscopy can be used to identify characteristic C-Br stretching and bending modes. The vibrational spectra of 1,2-dibromobenzene (B107964) have been investigated using both experimental and computational methods to understand the impact of bromine substitution on the vibrational modes. nih.gov Similarly, the FT-IR and FT-Raman spectra of 2-amino-5-bromobenzoic acid have been recorded and analyzed with the aid of density functional theory (DFT) calculations. indexcopernicus.com
By applying FT-IR and FT-Raman spectroscopy to this compound and its reaction products, one can gain insights into changes in functional groups, the nature of the chemical bonds, and the effects of substitution on the vibrational dynamics of the molecule.
| Spectroscopic Technique | Information Probed | Typical Applications in this Context |
| FT-IR Spectroscopy | Vibrations of polar functional groups (e.g., N-H, C≡N, C-Br). | Identifying functional groups, monitoring reaction progress, studying hydrogen bonding. researchgate.net |
| FT-Raman Spectroscopy | Vibrations of non-polar bonds and symmetric vibrations (e.g., aromatic C-C). | Characterizing the carbon skeleton, studying polymorphism, complementing FT-IR data. indexcopernicus.com |
| Combined FT-IR/Raman | A more complete vibrational profile of the molecule. | Comprehensive structural characterization, distinguishing between isomers. spectroscopyonline.com |
Future Research Perspectives and Unexplored Synthetic Opportunities
Development of More Sustainable and Green Synthetic Routes for 2,5-Diamino-3-bromobenzonitrile and its Derivatives
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer chemicals, energy efficiency, and waste reduction. Future research on this compound will likely focus on developing synthetic protocols that align with these principles.
Current synthetic methods for substituted anilines and benzonitriles often rely on hazardous reagents and harsh reaction conditions. Greener alternatives could involve:
Catalytic Systems: Employing novel catalytic systems to improve atom economy and reduce waste. This could include the use of ionic liquids, which can act as both solvent and catalyst and are often recyclable.
Safer Reagents and Solvents: Replacing traditional hazardous reagents with more benign alternatives. For instance, developing methods that avoid the use of harsh acids or toxic metal catalysts would be a significant advancement. The use of water or other environmentally friendly solvents is also a key area of exploration.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods, offering a more energy-efficient route to this compound and its derivatives.
A comparative table of potential green synthesis strategies is presented below:
| Strategy | Traditional Approach | Green Alternative | Potential Benefits |
| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Water, Ionic Liquids, Supercritical CO2 | Reduced toxicity and environmental impact, potential for easier product separation and catalyst recycling. |
| Catalyst | Stoichiometric strong acids/bases, heavy metal catalysts | Biocatalysts, recyclable solid acid/base catalysts, metal-free catalysts | Increased selectivity, milder reaction conditions, reduced toxic waste. |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, solar energy | Faster reaction rates, lower energy consumption, potential for novel reactivity. |
| Reagents | Use of hazardous brominating agents | In situ generation of bromine, use of safer brominating agents | Improved safety profile, reduced handling of toxic substances. |
Exploration of Unconventional Reaction Conditions (e.g., mechanochemistry, flow chemistry)
Moving beyond traditional batch synthesis, unconventional reaction conditions such as mechanochemistry and flow chemistry offer significant advantages in terms of safety, efficiency, and scalability.
Mechanochemistry , which involves chemical reactions induced by mechanical force (e.g., ball milling), can offer solvent-free or low-solvent reaction conditions, leading to a significant reduction in waste. This approach could be particularly beneficial for the synthesis of this compound, potentially leading to higher yields and cleaner reaction profiles by minimizing side reactions that can occur in solution.
Flow chemistry , where reactions are carried out in a continuously flowing stream, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to improved yields and selectivity, and the enclosed nature of flow reactors makes them particularly suitable for handling hazardous reagents and intermediates. For a multi-step synthesis of derivatives of this compound, a telescoped flow process could streamline the entire sequence, minimizing manual handling and purification steps between reactions.
The table below summarizes the potential advantages of these unconventional methods for the synthesis of this compound and its derivatives:
| Reaction Condition | Key Advantages | Potential Application for this compound |
| Mechanochemistry | Solvent-free or low-solvent, high reaction rates, access to novel reactivity. | Direct synthesis from solid-state precursors, minimizing solvent waste and potentially improving yield. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability, potential for automation. | Multi-step synthesis of complex derivatives with in-line purification, improving efficiency and reproducibility. |
Design of Novel Molecular Scaffolds and Architectures Derived from this compound
The unique arrangement of functional groups in this compound makes it an excellent building block for the synthesis of a wide variety of novel molecular scaffolds, particularly heterocyclic compounds. The ortho-disposed amino groups can readily participate in cyclization reactions to form five-, six-, or seven-membered rings.
For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of novel benzodiazepine, quinoxaline (B1680401), or other heterocyclic systems. The presence of the bromo and nitrile substituents provides further opportunities for diversification. The bromo group can be functionalized through various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
Potential classes of novel molecular scaffolds that could be derived from this compound include:
Fused Heterocyclic Systems: Through intramolecular cyclization reactions involving the two amino groups and a suitable reaction partner.
Polycyclic Aromatic Hydrocarbons: The nitrile and bromo groups can serve as handles for annulation reactions to build larger, more complex aromatic systems.
Supramolecular Structures: The amino and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, making derivatives of this compound interesting candidates for the construction of supramolecular assemblies.
Integration of Computational Predictions with Experimental Design for Accelerated Discovery
Computational chemistry offers powerful tools for predicting the reactivity, properties, and potential applications of molecules, thereby accelerating the discovery and development process. For this compound, computational methods can be employed in several key areas:
Reaction Pathway and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and derivatization of this compound, helping to predict the feasibility of a reaction and identify potential side products.
Prediction of Physicochemical Properties: Computational models can predict key properties of novel derivatives, such as their electronic structure, solubility, and stability, guiding the selection of the most promising candidates for synthesis.
Virtual Screening for a Priori Applications: By modeling the interactions of virtual libraries of this compound derivatives with biological targets or materials interfaces, computational screening can identify promising candidates for specific applications before their synthesis, saving significant time and resources.
The synergy between computational prediction and experimental validation is a powerful paradigm for modern chemical research.
Emerging Roles in Materials Science Precursor Chemistry (focusing on chemical transformations, not material properties)
The high nitrogen content and the presence of multiple reactive sites make this compound a promising precursor for the synthesis of advanced materials. The chemical transformations of this molecule can be tailored to produce polymers and carbon materials with unique properties.
High-Performance Polymers: The diamino functionality allows for the use of this compound as a monomer in polymerization reactions. For example, it could be used to synthesize polyamides, polyimides, or other nitrogen-containing polymers with potentially high thermal stability and specific electronic properties. The bromo-substituent can be used for post-polymerization modification.
Nitrogen-Doped Carbon Materials: Pyrolysis of nitrogen-rich organic precursors is a common method for the synthesis of nitrogen-doped carbon materials, which have applications in catalysis, energy storage, and electronics. The high nitrogen content of this compound makes it an attractive precursor for this purpose. The specific chemical transformations during carbonization would be a key area of study.
Precursors for Carbon Fibers: Polyacrylonitrile (PAN) is a key precursor for the production of high-strength carbon fibers. The nitrile group in this compound suggests its potential as a co-monomer or additive in the synthesis of PAN-based polymers to modify the properties of the resulting carbon fibers.
The exploration of these chemical transformations will be crucial in unlocking the potential of this compound as a versatile precursor in materials science.
Q & A
Q. What are the recommended synthetic routes for preparing 2,5-Diamino-3-bromobenzonitrile with high purity?
- Methodological Answer : A common approach involves sequential functionalization of benzonitrile derivatives. For brominated analogs, bromine can be introduced via electrophilic aromatic substitution (EAS) using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperature (0–5°C). The amino groups may be installed via catalytic hydrogenation of nitro precursors or Ullmann-type coupling with ammonia. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation (>95%) should use HPLC or GC-MS, as demonstrated for structurally similar bromobenzonitriles .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and amine proton environments (δ ~5–6 ppm for aromatic amines).
- FT-IR : For identifying nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H stretches ~3300–3500 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.0) and isotopic patterns from bromine .
- Elemental Analysis : To validate C, H, N, and Br content within ±0.3% of theoretical values.
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of amino groups. Moisture-sensitive due to the nitrile group; use desiccants (silica gel) in storage containers. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation. Safety protocols for brominated compounds (e.g., PPE, fume hood use) are critical, as outlined in chemical handling guidelines .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of substituents. The amino groups act as electron donors, activating the benzene ring for nucleophilic substitution at the bromine site. Tools like PISTACHIO or REAXYS predict feasible reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) by comparing with analogous bromobenzonitriles . Solvent effects (DMF vs. THF) and catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) should be screened computationally before experimental validation.
Q. How to resolve contradictions in reported reaction yields when using this compound as a precursor?
- Methodological Answer : Contradictions often arise from impurities (e.g., residual amines or halides) or solvent polarity effects. Systematic troubleshooting includes:
- Purity Reassessment : Quantify impurities via ¹H NMR integration or LC-MS .
- Reaction Optimization : Use design-of-experiments (DoE) to test variables (temperature, catalyst loading, solvent dielectric constant).
- Kinetic Studies : Monitor reaction progress via in-situ IR or GC to identify rate-limiting steps. For example, steric hindrance from amino groups may slow cross-coupling efficiency, requiring bulkier ligands (e.g., XPhos) .
Q. What strategies optimize the regioselectivity in functionalizing this compound for heterocyclic synthesis?
- Methodological Answer : Leverage the directing effects of amino groups:
- Electrophilic Substitution : Amino groups direct incoming electrophiles to para positions. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at C4 or C6 .
- Cyclization Reactions : React with thioureas or α-haloketones under basic conditions to form benzothiazoles or quinazolines, respectively. Solvent polarity (e.g., DMSO vs. DCM) influences cyclization efficiency .
- Protection/Deprotection : Temporarily protect amines as acetamides (Ac₂O/pyridine) to alter reactivity patterns during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
